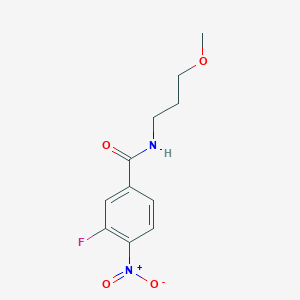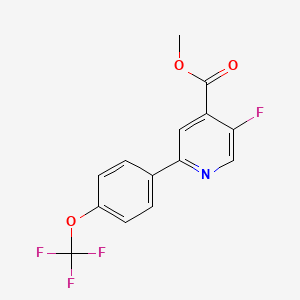![molecular formula C13H19NO B15090518 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidin](/img/structure/B15090518.png)
3-[(3,4-Dimethylphenoxy)methyl]pyrrolidin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. These compounds are widely used in medicinal chemistry due to their ability to interact with beta-adrenergic receptors, which play a crucial role in the regulation of cardiovascular functions.
Méthodes De Préparation
The synthesis of 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidin typically involves the construction of the pyrrolidine ring followed by the attachment of the 3,4-dimethylphenoxy group. One common synthetic route includes the reaction of 3,4-dimethylphenol with an appropriate pyrrolidine derivative under specific conditions . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, utilizing catalysts and controlled environments to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
3-[(3,4-Dimethylphenoxy)methyl]pyrrolidin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the phenoxy group can be replaced by other nucleophiles under suitable conditions.
Applications De Recherche Scientifique
3-[(3,4-Dimethylphenoxy)methyl]pyrrolidin has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and kinetics.
Biology: The compound is used to investigate the role of beta-adrenergic receptors in various biological processes.
Medicine: As a beta-blocker, it is studied for its potential therapeutic effects in treating cardiovascular diseases, hypertension, and anxiety disorders.
Industry: It is utilized in the development of pharmaceuticals and in the production of other chemical intermediates.
Mécanisme D'action
The mechanism of action of 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidin involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound inhibits the action of endogenous catecholamines like adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. This interaction primarily affects the G-protein coupled receptor pathways, modulating intracellular signaling and physiological responses .
Comparaison Avec Des Composés Similaires
3-[(3,4-Dimethylphenoxy)methyl]pyrrolidin can be compared with other beta-blockers such as propranolol, atenolol, and metoprolol. While all these compounds share a common mechanism of action, this compound is unique due to its specific structural features, which may confer distinct pharmacokinetic and pharmacodynamic properties . Similar compounds include:
Propranolol: A non-selective beta-blocker used for treating hypertension and anxiety.
Atenolol: A selective beta1-blocker primarily used for cardiovascular conditions.
Metoprolol: Another selective beta1-blocker with applications in treating heart diseases.
Propriétés
Formule moléculaire |
C13H19NO |
|---|---|
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
3-[(3,4-dimethylphenoxy)methyl]pyrrolidine |
InChI |
InChI=1S/C13H19NO/c1-10-3-4-13(7-11(10)2)15-9-12-5-6-14-8-12/h3-4,7,12,14H,5-6,8-9H2,1-2H3 |
Clé InChI |
PQUSDUYMXLRDIG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)OCC2CCNC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


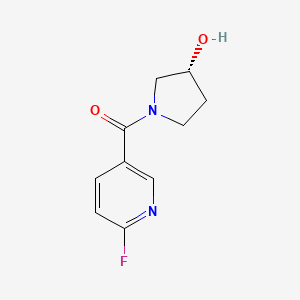
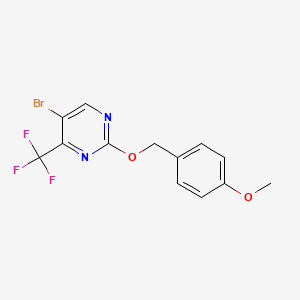
![Methyl 5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoate](/img/structure/B15090454.png)
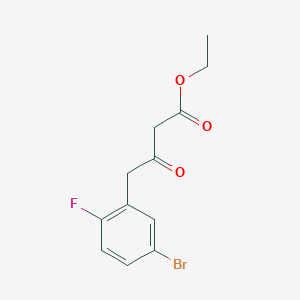
![[(1S,3Z,7Z,9R,10R)-9-hydroxy-3,7-dimethyl-10-propan-2-ylcyclodeca-3,7-dien-1-yl] 4-hydroxy-3-methoxybenzoate](/img/structure/B15090456.png)
![N-[(E)-3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octanamide](/img/structure/B15090457.png)
![3-Ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B15090458.png)
![[[5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15090463.png)
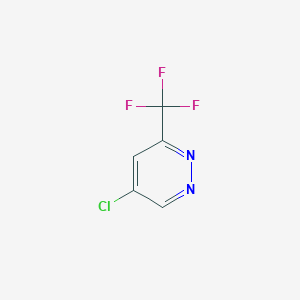
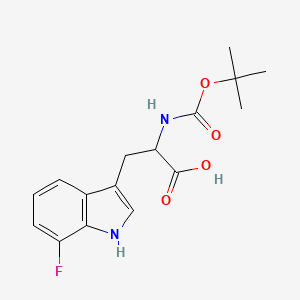
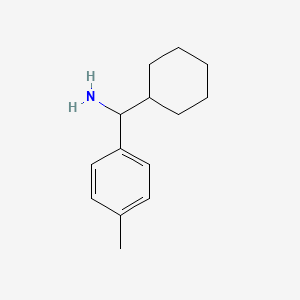
![4-[2-(3,5-Dimethylphenyl)ethyl]piperidine](/img/structure/B15090492.png)
